N-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]cyclopropanesulfonamide
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Overview
Description
“1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol” is a compound with the CAS Number: 401930-07-2. It has a molecular weight of 247.22 and its IUPAC name is 1-[4-(trifluoromethyl)-2-pyrimidinyl]-4-piperidinol .
Molecular Structure Analysis
The InChI code for “1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol” is 1S/C10H12F3N3O/c11-10(12,13)8-1-4-14-9(15-8)16-5-2-7(17)3-6-16/h1,4,7,17H,2-3,5-6H2 .Mechanism of Action
While the mechanism of action for “N-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]cyclopropanesulfonamide” is not available, some pyrimidine derivatives have shown anti-fibrotic activities. They effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Safety and Hazards
Future Directions
The study of pyrimidine derivatives is an important component of medicinal chemistry and chemical biology. They have been employed in the design of privileged structures in medicinal chemistry due to their wide range of pharmacological activities . Future research might focus on developing these compounds as novel anti-fibrotic drugs .
Properties
IUPAC Name |
N-[1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N4O2S/c14-13(15,16)11-3-6-17-12(18-11)20-7-4-9(5-8-20)19-23(21,22)10-1-2-10/h3,6,9-10,19H,1-2,4-5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQGKTBJNNPIKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC2CCN(CC2)C3=NC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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